molecular formula C16H24O2 B1682604 2-(p-tert-Butylphenoxy)cyclohexanol CAS No. 169265-76-3

2-(p-tert-Butylphenoxy)cyclohexanol

Cat. No.: B1682604
CAS No.: 169265-76-3
M. Wt: 248.36 g/mol
InChI Key: FTIXUILRMBSXNS-HUUCEWRRSA-N
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Description

2-(p-tert-Butylphenoxy)cyclohexanol (CAS 1942-71-8) is a cyclohexanol derivative featuring a p-tert-butylphenoxy substituent at the 2-position of the cyclohexanol ring. Its molecular formula is C₁₆H₂₄O₂, with a molecular weight of 248.36 g/mol . Key physical properties include a density of 1.036 g/cm³, a boiling point of 365.7°C at 760 mmHg, a flash point of 150.7°C, and a vapor pressure of 5.44 × 10⁻⁶ mmHg at 25°C . Structurally, the tert-butyl group enhances steric bulk, while the phenolic ether linkage contributes to its polarity. This compound is utilized as an intermediate in organic synthesis and specialty chemical production, particularly in applications requiring controlled steric and electronic effects .

Properties

IUPAC Name

(1R,2R)-2-(4-tert-butylphenoxy)cyclohexan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIXUILRMBSXNS-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70894897
Record name (1R,2R-rel)-2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol
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Molecular Weight

248.36 g/mol
Source PubChem
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Physical Description

Light to dark amber crystalline solid; [MSDSonline]
Record name 2-(p-t-Butylphenoxy)cyclohexanol
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CAS No.

169265-76-3, 1942-71-8
Record name Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]-, trans-
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Record name 2-(p-t-Butylphenoxy)cyclohexanol
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Record name Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-
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Record name (1R,2R-rel)-2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol
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Record name 2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL
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Record name 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL
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Preparation Methods

Structural Significance and Industrial Relevance

Role in Agrochemical Synthesis

2-(p-tert-Butylphenoxy)cyclohexanol serves as the foundational building block for propargite (chemical formula $$ \text{C}{19}\text{H}{26}\text{O}_4\text{S} $$), a non-systemic acaricide controlling mites in citrus, cotton, and ornamental crops. Its molecular architecture—a cyclohexanol moiety linked via oxygen to a para-tert-butyl-substituted benzene ring—provides both lipophilicity for cuticular penetration and stereochemical specificity for target binding.

Quality Control Challenges

Industrial production faces two principal hurdles:

  • Isomer Formation : Alkylation of phenolic intermediates often generates ortho- and meta-tert-butyl isomers, reducing product efficacy. Studies indicate that conventional routes using p-tert-butylphenol as the starting material yield 3-5% undesired isomers.
  • Reaction Efficiency : Multi-step syntheses involving separate phenol alkylation and cyclohexanol coupling stages exhibit prolonged reaction times (12-18 hours) and suboptimal yields (85-90%).

Condensation-Alkylation Sequential Synthesis

Reaction Overview

The patented two-step methodology (CN105237363A) circumvents isomerization through strategic reaction sequencing:

  • Step 1 – Condensation : Phenol reacts with epoxy cyclohexane under basic catalysis to form 2-(phenoxy)cyclohexanol.
  • Step 2 – Alkylation : Friedel-Crafts tert-butylation of the phenolic ring using tert-butyl chloride and Lewis acid catalysts.
Condensation Mechanism

The base-catalyzed ring-opening of epoxy cyclohexane proceeds via nucleophilic attack by phenoxide ion at the less hindered cyclohexane carbon, forming 2-(phenoxy)cyclohexanol. Sodium hydroxide (0.04-0.05 eq) at 100-102°C for 4-5 hours achieves 99% conversion:
$$
\text{Phenol} + \text{Epoxy cyclohexane} \xrightarrow{\text{NaOH}} \text{2-(Phenoxy)cyclohexanol}
$$
Post-reaction workup involves toluene-water extraction and pH adjustment to 7-8, removing unreacted starting materials.

Alkylation Optimization

The cyclohexanol group’s steric bulk directs tert-butyl chloride electrophilic substitution exclusively to the para position. Aluminum chloride (0.04-0.05 eq) in dichloroethane at 15-25°C for 1 hour delivers 98.5% yield:
$$
\text{2-(Phenoxy)cyclohexanol} + \text{tert-Butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}
$$

Catalytic Systems Comparison

Four catalyst combinations were evaluated (Table 1):

Table 1. Catalyst Performance in Alkylation Step

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
FeCl₃ 20 1.0 98.5 99.3
AlCl₃ 25 0.5 98.1 99.1
ZnCl₂ 15 1.5 98.0 99.3
H₂SO₄ 18 1.2 98.4 99.3

Data adapted from CN105237363A.

Iron(III) chloride provided optimal balance between reaction rate and selectivity, attributed to its moderate Lewis acidity minimizing carbocation rearrangements. Sulfuric acid, though effective, introduced handling challenges due to corrosivity.

Traditional Synthesis from p-tert-Butylphenol

Single-Step Alkylation-Condensation

Older routes (CN102477003A) couple pre-formed p-tert-butylphenol with epoxy cyclohexane in a one-pot reaction:
$$
\text{p-tert-Butylphenol} + \text{Epoxy cyclohexane} \xrightarrow{\text{Phase Transfer Catalyst}} \text{this compound}
$$
Phase transfer catalysts like tetrabutylammonium bromide facilitate interfacial reactions between phenolic salts and organic-phase epoxides. However, this method struggles with:

  • Isomer Carryover : Commercial p-tert-butylphenol contains 2-3% ortho isomers, propagating impurities into the final product.
  • Extended Timelines : 12-18 hour reactions yield 95-96% purity, necessitating costly chromatography for upgrade.

Economic and Environmental Drawbacks

A comparative life-cycle assessment reveals:

  • 28% higher raw material costs for p-tert-butylphenol vs. phenol
  • 15% greater solvent waste generation due to repeated purifications
  • 300% increased carbon footprint from multi-step isolation

Industrial-Scale Process Design

Recommended Protocol

Based on CN105237363A data, the optimal large-scale procedure involves:

  • Condensation Reactor : Charge phenol (394 mol), epoxy cyclohexane (394 mol), and NaOH (19.7 mol). Heat to 100-102°C for 4.5 hours.
  • Neutralization : Add toluene (376 mol) and water, adjust to pH 7.5 with H₂SO₄. Extract aqueous phase, recover 2-(phenoxy)cyclohexanol.
  • Alkylation Vessel : Combine intermediate with FeCl₃ (19.7 mol) in dichloroethane. Bubble HCl gas, add tert-butyl chloride (394 mol) at 20°C over 2 hours.
  • Workup : Wash with water, precipitate product. Typical batch output: 96.9 kg (99.3% purity).

Chemical Reactions Analysis

Types of Reactions

2-(p-tert-Butylphenoxy)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted phenoxycyclohexanol derivatives.

Scientific Research Applications

2-(p-tert-Butylphenoxy)cyclohexanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(p-tert-Butylphenoxy)cyclohexanol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Steric and Electronic Effects

  • This compound exhibits significant steric hindrance due to the bulky tert-butyl group, which reduces nucleophilic reactivity at the hydroxyl group compared to less hindered analogues like 4-(tert-Butyl)cyclohexanol .
  • The chlorosulfite derivative (CAS 3021-31-6) introduces electrophilic character, enabling participation in sulfonation reactions, unlike the parent alcohol .

Thermal Stability and Volatility

  • The acetate derivative (CAS 20298-69-5) has a lower boiling point than this compound due to reduced hydrogen bonding and increased volatility from the ester group .
  • 2-tert-Butylcyclohexanone lacks a hydroxyl group, making it less polar and more suitable for hydrophobic applications compared to the alcohol .

Research Findings

  • Radical Reactivity: In radical-mediated reactions, cyclohexanol derivatives with tert-butyl groups show suppressed propagation rates due to steric shielding of reactive sites, as observed in studies comparing tert-butyl-substituted cyclohexanols with unsubstituted analogues .
  • Isomer Control: Synthetic routes for benzylphenol compounds (e.g., CAS 98-52-2) emphasize the importance of steric effects in minimizing isomer formation, a principle applicable to this compound synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-tert-Butylphenoxy)cyclohexanol
Reactant of Route 2
Reactant of Route 2
2-(p-tert-Butylphenoxy)cyclohexanol

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